An In-depth Technical Guide on 5-Phenylisatin: Chemical Structure, Properties, and Biological Activity
An In-depth Technical Guide on 5-Phenylisatin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 5-Phenylisatin. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
5-Phenylisatin, with the systematic IUPAC name 5-phenyl-1H-indole-2,3-dione, is a heterocyclic organic compound.[1] Its structure consists of an isatin core substituted with a phenyl group at the 5-position.
Chemical Structure:
| Identifier | Value |
| IUPAC Name | 5-phenyl-1H-indole-2,3-dione[1] |
| CAS Number | 109496-98-2[1] |
| Molecular Formula | C₁₄H₉NO₂[1] |
| Molecular Weight | 223.23 g/mol [1] |
| Synonyms | 5-Phenyl-1H-indole-2,3-dione, 5-Phenylindoline-2,3-dione[1] |
Physicochemical Properties
A summary of the key physicochemical properties of 5-Phenylisatin is provided in the table below.
| Property | Value |
| Melting Point | Not explicitly found for the parent compound. |
| Boiling Point | Not experimentally determined. |
| Solubility | Insoluble in water.[2] Soluble in organic solvents like DMSO. |
| XLogP3 | 2.5[1] |
Spectroscopic Data
The structural characterization of 5-Phenylisatin is typically achieved through various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Specific experimental data not available in search results. |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Specific experimental data not available in search results. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Specific experimental data not available in search results. |
Mass Spectrometry
| m/z | Assignment |
| Specific experimental data not available in search results. |
Synthesis and Purification
Synthesis of 5-Phenylisatin
5-Phenylisatin is commonly synthesized via a Suzuki coupling reaction.[3]
Experimental Protocol: Synthesis of 5-Phenylisatin via Suzuki Coupling
-
Reactants: 5-Bromoisatin, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., a mixture of toluene, ethanol, and water).
-
Procedure:
-
To a reaction vessel, add 5-bromoisatin, phenylboronic acid, and the base.
-
Degas the solvent mixture and add it to the reaction vessel.
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture under reflux for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification
The crude 5-Phenylisatin can be purified by recrystallization.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water).
-
Procedure:
-
Dissolve the crude 5-Phenylisatin in a minimum amount of the hot solvent.
-
If the solution is colored, treat it with activated charcoal and filter it hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the purified crystals in a vacuum oven.
-
Biological Activity and Mechanism of Action
5-Phenylisatin and its derivatives have garnered significant interest due to their potent biological activities, particularly their anticancer properties.
Anticancer Activity
Studies have demonstrated that 5-phenylisatin derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain N-substituted 5-phenylisatin derivatives have shown high potency against human leukemia (K562) and liver cancer (HepG2) cells.[3][4] The presence of both the N-substituted benzyl and the C-5 phenyl groups has been found to greatly enhance cytotoxic activity.[3]
Table of IC₅₀ Values for 5-Phenylisatin Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 5-(p-methoxyphenyl)isatin derivative (1i) | HepG2 | 0.96[3][4] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | K562 | 0.03[3][4] |
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | HepG2 | 0.05[5] |
Mechanism of Action
The anticancer effects of isatin derivatives, including 5-phenylisatin, are believed to be mediated through multiple mechanisms. Two prominent pathways that have been implicated are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the p53 signaling pathway.
Inhibition of VEGFR-2 Signaling:
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.[6][7][8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling, thereby inhibiting endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.[10]
Activation of the p53 Signaling Pathway:
The p53 tumor suppressor protein plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][11][] In many cancers, p53 is inactivated, often through its interaction with the E3 ubiquitin ligase Mdm2, which targets p53 for proteasomal degradation.[1] Certain isatin derivatives have been shown to activate p53 by interfering with the p53-Mdm2 interaction.[1][11][13] This disruption leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce apoptosis in cancer cells.
Anti-migration and Anti-angiogenic Effects
In addition to direct cytotoxicity, 5-phenylisatin derivatives have been shown to inhibit cancer cell migration and angiogenesis.[3][4][14] These effects are likely a consequence of the inhibition of key signaling pathways involved in cell motility and blood vessel formation, such as the VEGFR-2 pathway.
Experimental Protocols for Biological Assays
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Phenylisatin or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Wound Healing Assay for Cell Migration
The wound healing (or scratch) assay is a straightforward method to study cell migration.
Protocol:
-
Cell Monolayer: Grow cells in a culture dish or multi-well plate to form a confluent monolayer.
-
Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the test compound at various concentrations.
-
Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.
Tube Formation Assay for Angiogenesis
The tube formation assay is a widely used in vitro method to assess the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate for several hours (typically 4-18 hours) to allow for the formation of tube-like structures.
-
Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and visualize the tube network using a fluorescence microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
Visualizations
Synthetic Workflow for 5-Phenylisatin
Caption: Synthetic workflow for 5-Phenylisatin.
Proposed Mechanism of Anticancer Action
Caption: Proposed anticancer mechanism of 5-Phenylisatin.
References
- 1. Novel isatin-derived molecules activate p53 via interference with Mdm2 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. researchgate.net [researchgate.net]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Effects of an isatin derivative on tumor cell migration and angiogenesis - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08448G [pubs.rsc.org]
- 11. Novel Isatin-based activator of p53 transcriptional functions in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
